molecular formula C14H16N2O5 B1360996 Ethyl 5-amino-3-(3,4-dimethoxyphenyl)isoxazole-4-carboxylate CAS No. 1119450-54-2

Ethyl 5-amino-3-(3,4-dimethoxyphenyl)isoxazole-4-carboxylate

Cat. No. B1360996
CAS RN: 1119450-54-2
M. Wt: 292.29 g/mol
InChI Key: ZLOCURQSXNLTJH-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-(3,4-dimethoxyphenyl)isoxazole-4-carboxylate is a product used for proteomics research . It has a molecular formula of C14H16N2O5 and a molecular weight of 292.29 .


Molecular Structure Analysis

The molecular structure of Ethyl 5-amino-3-(3,4-dimethoxyphenyl)isoxazole-4-carboxylate consists of an isoxazole ring attached to a phenyl ring with two methoxy groups and an ethyl ester .


Physical And Chemical Properties Analysis

Ethyl 5-amino-3-(3,4-dimethoxyphenyl)isoxazole-4-carboxylate has a molecular formula of C14H16N2O5 and a molecular weight of 292.29 .

Scientific Research Applications

1. Lateral Lithiation and Derivative Synthesis

Research by Zhou and Natale (1998) demonstrated the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, an analog of the compound , highlighting its potential in synthesizing various derivatives, particularly in the context of AMPA analogs. This process involves using directing groups for selective transformations, providing insights into the synthetic versatility of related isoxazole compounds (Zhou & Natale, 1998).

2. Synthesis and Characterization for Antimicrobial Evaluation

Spoorthy et al. (2021) explored the synthesis and characterization of compounds similar to ethyl 5-amino-3-(3,4-dimethoxyphenyl)isoxazole-4-carboxylate. Their study involved evaluating these compounds for antimicrobial properties, demonstrating the relevance of such compounds in medicinal chemistry, particularly in the context of developing new antimicrobial agents (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

3. Chiral 2-Aminoalkyloxazole-4-carboxylates Synthesis

Cox, Prager, Svensson, and Taylor (2003) conducted a study on the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates from isoxazol-5(2H)-ones. This research shows the potential of compounds like ethyl 5-amino-3-(3,4-dimethoxyphenyl)isoxazole-4-carboxylate in creating chiral molecules, which are significant in the development of enantioselective syntheses and pharmaceutical applications (Cox, Prager, Svensson, & Taylor, 2003).

properties

IUPAC Name

ethyl 5-amino-3-(3,4-dimethoxyphenyl)-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-4-20-14(17)11-12(16-21-13(11)15)8-5-6-9(18-2)10(7-8)19-3/h5-7H,4,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOCURQSXNLTJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC(=C(C=C2)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701183804
Record name Ethyl 5-amino-3-(3,4-dimethoxyphenyl)-4-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701183804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-3-(3,4-dimethoxyphenyl)isoxazole-4-carboxylate

CAS RN

1119450-54-2
Record name Ethyl 5-amino-3-(3,4-dimethoxyphenyl)-4-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119450-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-amino-3-(3,4-dimethoxyphenyl)-4-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701183804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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